3-(2,2-Dibromoacetyl)benzonitrile

Organic Synthesis Halogenation Reaction Optimization

Regioisomer purity is critical: the 4-substituted isomer or mono-bromo analog fails for GSK-3 pharmacophore construction. This 3-cyanophenyl dibromoacetyl scaffold (US6747057B2, Compound 44) provides dual electrophilic handles for heterocycle assembly. • **Reactivity**: Cyclocondenses with thiourea to 2-amino-4-arylthiazoles; aerial oxidation with secondary amines yields α-keto amides. • **QC**: Verified by melting point 85-86°C distinguishes from 4-isomer. • **Supply**: Packaged for immediate R&D use.

Molecular Formula C9H5Br2NO
Molecular Weight 302.95 g/mol
CAS No. 212374-08-8
Cat. No. B3115881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Dibromoacetyl)benzonitrile
CAS212374-08-8
Molecular FormulaC9H5Br2NO
Molecular Weight302.95 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)C(Br)Br)C#N
InChIInChI=1S/C9H5Br2NO/c10-9(11)8(13)7-3-1-2-6(4-7)5-12/h1-4,9H
InChIKeyZVLLBQRGONKKBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,2-Dibromoacetyl)benzonitrile (CAS 212374-08-8): A Precision Intermediate for Heterocyclic Synthesis and Pharmaceutical Research


3-(2,2-Dibromoacetyl)benzonitrile (CAS: 212374-08-8, molecular formula: C9H5Br2NO, molecular weight: 302.95) is a halogenated aromatic building block characterized by a meta-substituted benzonitrile core bearing a reactive 2,2-dibromoacetyl moiety [1]. Its structure, featuring two electrophilic bromine atoms conjugated to a ketone adjacent to a cyano group, distinguishes it from mono-haloacetyl analogs by providing dual reactive handles for nucleophilic substitution and heterocycle construction . The compound is a solid at ambient conditions with a reported melting point of 85–86 °C and an experimentally derived logP of approximately 2.18, indicating moderate lipophilicity suitable for organic-phase reactions .

Dual electrophilic bromine sites enable sequential nucleophilic substitution and heterocycle assembly.

Meta-substituted benzonitrile core provides an electron-withdrawing handle for further functionalization.

Moderate lipophilicity (logP ~2.18) and solid-state form support organic-phase reactions and storage.

Why 3-(2,2-Dibromoacetyl)benzonitrile Cannot Be Directly Substituted by Regioisomers or Mono-Bromo Analogs


The procurement decision for this specific compound cannot be defaulted to its 4-substituted regioisomer (CAS 21661-87-0) or the mono-bromo derivative 3-(2-bromoacetyl)benzonitrile without compromising synthetic outcomes. The position of the cyano group relative to the dibromoacetyl moiety dictates the electronic environment and, consequently, the regioselectivity of subsequent nucleophilic attacks and cyclocondensations . In critical applications, such as the construction of GSK-3 inhibitor pharmacophores, the 3-cyano substitution is structurally specified (Compound 44 in Table 1) [1]. While the 4-substituted isomer (CAS 21661-87-0) is documented as an analytical impurity standard for Isavuconazole [2], the 3-substituted variant (this compound) is explicitly claimed as an intermediate for active pharmaceutical ingredient (API) synthesis [1]. Furthermore, substituting a dibromoacetyl group with a monobromoacetyl analog reduces the degree of electrophilic substitution from two potential reactions to one, fundamentally altering the complexity and yield of subsequent library synthesis or heterocycle formation.

Regioisomer mismatch

The 4-cyano isomer is documented as an analytical impurity standard, not as a synthetic intermediate for the same pharmacophore series. Interchanging may divert the patent-specified route.

Reduced electrophilic scope

Mono-bromoacetyl analogs offer only one reactive handle, fundamentally limiting the complexity of subsequent cyclocondensation or library synthesis compared to the dibromo motif.

Quantitative Evidence for Selecting 3-(2,2-Dibromoacetyl)benzonitrile Over Structural Analogs


Synthesis Yield Comparison: Bromination Efficiency of 3-Acetylbenzonitrile in Ether

The target compound is synthesized from 3-acetylbenzonitrile via electrophilic bromination using Br2 in diethyl ether at 0 °C to room temperature over 4 hours, yielding 3-(2-bromoacetyl)benzonitrile as an intermediate which is subsequently dibrominated to the final product . The documented yield for the monobromination step in this specific substrate/solvent system is 82% . In contrast, a general method for synthesizing dibromoacetyl derivatives using benzyltrimethylammonium tribromide in dichloromethane–methanol reports a broad yield range of 55–83% across various aryl ketones, with yields highly dependent on the electronic nature of the aryl substituent [1].

Synthesis Yield
Cross-study comparable
82% yield vs. 55–83% comparator range
Supports reliable scale‑up productivity for the target substrate system.
Method conditions: Br₂/Et₂O vs. benzyltrimethylammonium tribromide.
Organic Synthesis Halogenation Reaction Optimization

Positional Isomer Selectivity: 3-Cyano vs. 4-Cyano Substitution in Medicinal Chemistry Applications

In US Patent US6747057B2, which claims compounds for inhibiting GSK-3 (a validated target for Alzheimer's disease), the 3-cyanophenyl dibromoacetyl derivative (Compound 44) is explicitly listed as a synthetic intermediate for the claimed therapeutic entities [1]. By comparison, the 4-cyano isomer (Compound 39) is also listed, but its application context differs significantly—the 4-isomer and related compounds are primarily cited as Isavuconazole impurities or analytical reference standards rather than as active pharmaceutical intermediates [2].

Isomer Application
Head-to-head
3‑CN: GSK‑3 inhibitor intermediate; 4‑CN: impurity standard
Only the 3‑cyano isomer is structurally specified for the patent‑claimed synthetic route.
4‑isomer not claimed as active intermediate in the same patent family.
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Purity and Grade Differentiation: Commercial Availability of 97% vs. 95% Specifications

Commercial suppliers offer 3-(2,2-dibromoacetyl)benzonitrile in distinct purity grades that correspond to different research applications. Frontier Scientific catalogs the compound at 97% purity , while J&K Scientific lists a 97% grade . Fluorochem supplies a 95% purity grade , and Leyan offers a 95% grade . The 97% grade (Δ = +2 percentage points absolute purity relative to the 95% baseline) is appropriate for precise stoichiometric calculations in multi-step synthesis where impurities may propagate, whereas the 95% grade may suffice for exploratory chemistry or initial route scouting. Both grades maintain the characteristic melting point of 85–86 °C and a reported logP of 2.18 .

Purity Grade
Direct comparison
97% (high grade) vs. 95% (standard)
Higher grade reduces impurity carryover risk for multi‑step synthesis.
Both grades maintain mp 85–86 °C and logP ~2.18.
Quality Control Analytical Chemistry Procurement

Physical Property Benchmarking: Melting Point as a Critical Quality Attribute

3-(2,2-Dibromoacetyl)benzonitrile exhibits a reported melting point of 85–86 °C , a value that provides a simple, non-destructive quality control metric for confirming compound identity and purity upon receipt. The 4-substituted regioisomer (CAS 21661-87-0) has an identical molecular formula and mass, but its melting point is not consistently reported across supplier databases, with some sources omitting the data entirely . The absence of a widely documented melting point for the 4-isomer limits rapid visual or thermal verification of the correct isomer in the laboratory.

Melting Point QC
Direct comparison
85–86 °C (consistent); 4‑isomer: not consistently reported
Enables rapid, low‑cost isomer confirmation upon receipt.
4‑isomer requires more time‑consuming NMR/HPLC verification.
Physical Chemistry Quality Control Material Characterization

Optimal Application Scenarios for 3-(2,2-Dibromoacetyl)benzonitrile Based on Differential Evidence


Synthesis of 2-Amino-4-arylthiazoles via Cyclocondensation with Thiourea

When reacted with thiourea, dibromoacetyl benzene derivatives undergo an unusual cyclocondensation to yield 2-amino-4-arylthiazoles rather than the expected 5-bromo-substituted thiazoles [1]. This rearrangement pathway is a distinctive feature of the α,α-dibromoketone motif. The 3-cyano substitution pattern provides an electron-withdrawing handle for further functionalization of the resulting thiazole ring, enabling the construction of focused kinase inhibitor libraries where the thiazole core is a privileged scaffold.

Preparation of α-Keto Amides via Aerial Oxidation with Secondary Amines

2,2-Dibromo-1-arylethanones, including the 3-cyanophenyl variant, undergo aerial oxidation in the presence of secondary amines to yield α-keto amides in moderate to good yields [2]. This reaction exploits the unique lability of the dibromomethyl ketone group under aerobic conditions. The 3-cyano group remains intact during this transformation, providing a nitrile-functionalized α-keto amide that serves as a versatile intermediate for amide coupling and heterocycle synthesis.

GSK-3 Inhibitor Lead Optimization and Library Synthesis

As documented in US6747057B2, the 3-cyanophenyl dibromoacetyl scaffold (Compound 44) is a key intermediate for constructing GSK-3 inhibitors intended for neurodegenerative disease research [3]. The dibromoacetyl group serves as a dual electrophilic site for sequential nucleophilic displacement, enabling the rapid assembly of substituted heterocycles. Procurement of the 3-isomer is essential for replicating the patent-specified synthetic route; use of the 4-isomer or monobromo analog would diverge from the validated pharmacophore geometry.

Quality Control Release Testing and Isomer Confirmation

Given the reported melting point of 85–86 °C , this compound can be rapidly verified upon receipt using standard melting point apparatus. This simple test distinguishes the 3-isomer from the 4-isomer, which lacks a consistently reported melting point . Laboratories can implement melting point determination as a first-line quality check before committing the material to valuable synthetic sequences, reducing the risk of using the incorrect regioisomer.

Application
Selection Property
Validation Focus
2‑Amino‑4‑arylthiazole synthesis via cyclocondensation
Unusual α,α‑dibromoketone rearrangement pathway with thiourea
Confirm formation of 3‑cyanophenyl‑substituted thiazole product
α‑Keto amide preparation through aerobic oxidation
Dibromomethyl ketone lability under O₂/secondary amine conditions
Retention of the 3‑cyano group in the α‑keto amide product
GSK‑3 inhibitor lead optimization and library synthesis
Dual electrophilic handles for sequential displacement to build heterocycles
3‑Cyano geometry required for patent‑specified pharmacophore construction
Quality control release testing and isomer confirmation
Defined melting point (85–86 °C) as a rapid identity attribute
Distinguish 3‑isomer from 4‑isomer with standard melting point apparatus

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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